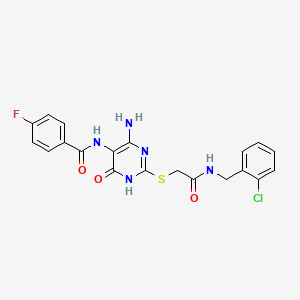
N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H17ClFN5O3S and its molecular weight is 461.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The 2-aminothiazole scaffold, to which our compound belongs, has garnered attention due to its diverse biological activities. In the context of cancer research, this compound exhibits anticancer properties. It interferes with cancer cell growth, proliferation, and survival. Researchers have explored its potential as a targeted therapy for specific cancer types, including breast cancer and liver cancer .
Antioxidant Properties
Oxidative stress plays a crucial role in various diseases, including neurodegenerative disorders and cardiovascular conditions. Our compound has demonstrated antioxidant activity, scavenging harmful free radicals and protecting cells from oxidative damage. This property makes it a potential candidate for developing antioxidant-based therapies .
Antimicrobial Effects
In the fight against infectious diseases, antimicrobial agents are essential. The 2-aminothiazole derivatives, including our compound, exhibit antimicrobial activity against bacteria and fungi. Researchers have investigated their effectiveness in combating drug-resistant pathogens. This compound could contribute to novel antimicrobial drug development .
Anti-Inflammatory Potential
Chronic inflammation underlies many diseases, from arthritis to cardiovascular conditions. Our compound shows anti-inflammatory effects by modulating inflammatory pathways. It inhibits pro-inflammatory molecules, making it a candidate for managing inflammatory disorders .
Rational Design Strategies
Medicinal chemists have explored structural variations of 2-aminothiazoles. These include N-substituted, 3-substituted, 4-substituted, multi-substituted, and aryl/alkyl-substituted derivatives. By understanding the structure-activity relationships, researchers can design more potent and selective compounds for specific therapeutic purposes .
Synthetic Pathways
The synthesis of 2-aminothiazole-based compounds involves intricate chemical reactions. Researchers have developed synthetic strategies to access novel derivatives. These pathways are critical for producing sufficient quantities of the compound for further studies and potential clinical use .
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3S/c21-14-4-2-1-3-12(14)9-24-15(28)10-31-20-26-17(23)16(19(30)27-20)25-18(29)11-5-7-13(22)8-6-11/h1-8H,9-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZCLSXTPCKWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione](/img/structure/B2912859.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912861.png)

![5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2912866.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2912869.png)


![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide](/img/structure/B2912874.png)




